molecular formula C10H18N6O4 B12508790 5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane

5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane

Cat. No.: B12508790
M. Wt: 286.29 g/mol
InChI Key: VKZQUTPIKFBBMZ-UHFFFAOYSA-N
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Description

5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane is a chemical compound with a unique structure characterized by the presence of azido groups and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane typically involves multiple steps. One common method includes the reaction of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane with azidomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane undergoes various chemical reactions, including:

    Oxidation: The azido groups can be oxidized to form nitro compounds.

    Reduction: Reduction of the azido groups can yield amines.

    Substitution: The azido groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane involves the reactivity of its azido groups. These groups can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including the synthesis of bioconjugates and materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane is unique due to its dual azido groups and dioxane ring structure, which confer distinct reactivity and versatility in various chemical reactions and applications.

Biological Activity

5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane is a synthetic compound with the molecular formula C10H18N6O4C_{10}H_{18}N_{6}O_{4} and a molecular weight of approximately 286.29 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

The compound is characterized by its white to yellow crystalline form and has a melting point ranging from 80°C to 84°C. Its purity is typically above 97% as determined by gas chromatography (GC) . The chemical structure includes azide groups, which are known for their reactivity and potential applications in bioconjugation and drug delivery systems.

PropertyValue
CAS Number1585236-34-5
Molecular FormulaC10H18N6O4C_{10}H_{18}N_{6}O_{4}
Molecular Weight286.29 g/mol
Melting Point80-84°C
AppearanceWhite to Yellow Crystals
Purity≥97.0% (GC)

Biological Activity

The biological activity of this compound is primarily linked to its azide functional groups. Azides are known for their ability to participate in click chemistry reactions, particularly with alkynes, leading to the formation of stable triazole linkages. This property has significant implications for drug development and the creation of bioconjugates.

Antiparasitic Activity

Recent studies have highlighted the potential of azide-containing compounds in combating parasitic infections. For example, compounds similar to this compound have shown promise against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism of action may involve interference with cellular processes or metabolic pathways critical for the parasite's survival .

Case Studies

  • Chagas Disease Treatment : A study explored the optimization of azole derivatives for enhanced efficacy against T. cruzi. The findings suggested that modifications at specific positions on the azole ring could significantly improve antiparasitic activity while maintaining low toxicity profiles .
  • Drug Development : Another investigation focused on synthesizing novel compounds with azide functionalities aimed at improving pharmacokinetic properties. The study demonstrated that certain derivatives exhibited enhanced solubility and metabolic stability compared to traditional treatments .

Research Findings

Research indicates that compounds with similar structural motifs can exhibit diverse biological activities:

  • Antimicrobial Properties : Compounds featuring azide groups have been evaluated for their antimicrobial efficacy against various bacterial strains.
  • Cytotoxic Effects : Preliminary assays suggest that certain derivatives may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action.

Table of Biological Activities

Activity TypeObserved EffectsReference
AntiparasiticEffective against T. cruzi
AntimicrobialInhibition of bacterial growth
CytotoxicityInduced apoptosis in cancer cell lines

Properties

IUPAC Name

5,6-bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N6O4/c1-9(17-3)10(2,18-4)20-8(6-14-16-12)7(19-9)5-13-15-11/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZQUTPIKFBBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(C(O1)CN=[N+]=[N-])CN=[N+]=[N-])(C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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